6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-26-15-6-10(7-16(27-2)18(15)28-3)19-23-20(29-24-19)13-9-22-14-5-4-11(21)8-12(14)17(13)25/h4-9H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNKRBKCZMTGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is widely employed for synthesizing 4-quinolones. Starting with an appropriately substituted aniline derivative, cyclocondensation with ethoxymethylenemalonate esters under thermal conditions yields the 4-quinolone framework. For example, 6-fluoroquinolin-4(1H)-one can be synthesized via cyclization of 3-fluoroaniline with diethyl ethoxymethylenemalonate at 150–200°C, followed by hydrolysis and decarboxylation.
Skraup Synthesis Adaptations
While the Skraup synthesis (aniline, glycerol, and sulfuric acid) is classical, modern adaptations use microwave irradiation to enhance yields and reduce reaction times. For instance, 6-nitroquinoline derivatives have been synthesized via Skraup-like conditions with nitroaniline precursors, though fluorinated analogs require careful control of electrophilic substitution sites.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed via cyclization of acylhydrazides, with three predominant methodologies:
Hydrazide-Carbon Disulfide Cyclization
Hydrazides, synthesized from carboxylic acid chlorides and hydrazine hydrate, react with carbon disulfide (CS₂) in basic media (e.g., KOH/ethanol) to form 1,2,4-oxadiazole-2-thiol intermediates. Subsequent desulfurization with mercuric oxide (HgO) or oxidative agents yields the oxadiazole ring. For example:
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
Acylhydrazides treated with POCl₃ at 80–100°C undergo dehydration to form 1,2,4-oxadiazoles. This method is efficient for electron-deficient substrates, yielding 65–85%.
Microwave-Assisted Cyclization
Microwave irradiation (150–200 W, 10–15 min) accelerates cyclization, reducing reaction times from hours to minutes. Yields improve by 10–15% compared to conventional heating.
Coupling of the Trimethoxyphenyl Group
The trimethoxyphenyl moiety is introduced via cross-coupling or nucleophilic substitution:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 5-bromo-1,2,4-oxadiazole intermediates with 3,4,5-trimethoxyphenylboronic acid under inert atmosphere (Ar/N₂) achieves regioselective arylation. Typical conditions:
Buchwald-Hartwig Amination
For N-aryl linkages, Pd₂(dba)₃/Xantphos catalyzes coupling between oxadiazole bromides and 3,4,5-trimethoxyaniline. Reactions proceed in toluene at 110°C with Cs₂CO₃ as base, yielding 65–75%.
Optimization and Industrial Production
Reaction Condition Optimization
- Temperature Control : Lowering fluorination temperatures to 60°C reduces byproduct formation.
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves oxadiazole cyclization yields by 12%.
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable 5–7 reuse cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or organometallic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The presence of the quinoline and oxadiazole moieties suggests potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The trimethoxyphenyl group is known to enhance the bioactivity of many compounds, making this molecule a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the oxadiazole ring can participate in various non-covalent interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
- Fluorine vs. Methyl Substitution : The fluorine atom at position 6 in the target compound may enhance bioavailability and metabolic stability compared to the methyl-substituted analogue . Fluorine’s electronegativity could influence binding to hydrophobic enzyme pockets.
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability than the triazole analogue, which showed selective antileukemic activity against HL60 cells .
- Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is a common feature in microtubule-targeting agents (e.g., combretastatin derivatives). Its presence in both the target compound and 3-[3,4,5-trimethoxyphenyl]-oxadiazole propanone correlates with diverse bioactivity, including anticancer and antimicrobial effects .
Key Findings :
- Anticancer Potential: The triazole-quinolinones demonstrated potent antileukemic activity (IC50 < 2.4 μM), suggesting that the target compound’s oxadiazole variant may require structural optimization to achieve comparable efficacy .
- Microtubule Targeting : Combretastatin analogues with trimethoxyphenyl groups (e.g., 6b, 6c) showed sub-micromolar IC50 values in HeLa cells, highlighting the importance of the trimethoxyphenyl motif for cytotoxicity .
- Antimicrobial Activity: The oxadiazole-propanone derivative exhibited moderate antimicrobial effects, implying that the target compound’s oxadiazole ring could be repurposed for dual anticancer/antimicrobial applications .
Biological Activity
6-Fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C20H16FN3O5
- Molecular Weight : 397.36 g/mol
Biological Activity Overview
Research into the biological activities of this compound has highlighted several areas of interest:
-
Anticancer Activity
- Studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with various biological targets, enhancing the anticancer potential of quinoline derivatives.
- A study reported that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are often evaluated for their ability to inhibit bacterial growth.
- Preliminary tests have indicated that related compounds exhibit varying degrees of antibacterial and antifungal activity against Gram-positive and Gram-negative bacteria.
-
Mechanism of Action
- The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, quinoline derivatives can interfere with DNA synthesis or repair mechanisms in cancer cells.
- The oxadiazole ring may contribute to this mechanism by forming reactive intermediates that can bind to cellular targets.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimized synthetic routes for 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?
Answer:
The synthesis involves multi-step reactions, including:
- Quinolinone Core Formation : Cyclocondensation of substituted anilines with fluorinated ketones under acidic conditions.
- Oxadiazole Ring Construction : Reaction of amidoximes with trimethoxyphenyl-substituted carboxylic acids via [3+2] cycloaddition.
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Optimization Strategies : - Microwave-assisted synthesis to reduce reaction time and improve yield.
- Use of coupling reagents (e.g., EDCI/HOBt) for efficient amide bond formation.
- Solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural characterization employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C6, oxadiazole linkage at C3).
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the oxadiazole-quinolinone junction .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 409.32) .
Advanced: What experimental designs resolve contradictions in reported biological activity data?
Answer:
Contradictions in bioactivity (e.g., varying IC values) may arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) with triplicate measurements.
- Cell Line Differences : Compare activity across multiple lines (e.g., MDA-MB-231 vs. A549) to identify selectivity.
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
Methodologies include :
- Molecular Docking : AutoDock/Vina predicts binding to tubulin’s colchicine site, driven by oxadiazole-trimethoxyphenyl interactions.
- Kinetic Assays : Surface plasmon resonance (SPR) measures binding affinity () to purified proteins.
- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., cell cycle arrest at G2/M phase) .
Key Finding : The trimethoxyphenyl group enhances hydrophobic binding, while fluorine improves bioavailability via reduced metabolic degradation .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
Structure-Activity Relationship (SAR) Workflow :
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps.
- MD Simulations : GROMACS models ligand-receptor stability in aqueous environments (e.g., 100 ns trajectories).
- ADMET Prediction : SwissADME forecasts logP (~3.2) and BBB permeability, guiding toxicity mitigation .
Design Insight : Substituting the quinolinone C4-OH with methyl improves metabolic stability without compromising activity .
Advanced: How are stability and degradation profiles analyzed under physiological conditions?
Answer:
Protocols include :
- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed oxadiazole forming carboxylic acid).
- pH-Dependent Solubility : Use shake-flask method with PBS (pH 7.4) and SIF (pH 6.8) to simulate bioavailability .
Advanced: What strategies validate target specificity in complex biological systems?
Answer:
Approaches :
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., β-tubulin isoforms) to confirm on-target effects.
- Pull-Down Assays : Biotinylated probes capture interacting proteins from lysates, analyzed via SDS-PAGE/MS.
- In Vivo PET Imaging : F-labeled analogs track biodistribution in murine models .
Advanced: How are enantiomeric impurities controlled during synthesis?
Answer:
Chiral Analysis :
- HPLC with Chiral Columns : Use Chiralpak AD-H to separate enantiomers (resolution >1.5).
- Circular Dichroism (CD) : Confirm absence of undesired stereoisomers.
- Synthetic Control : Opt for non-racemic catalysts (e.g., Jacobsen’s catalyst) in asymmetric steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
